molecular formula C11H7ClF3N3O2 B2582308 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole CAS No. 1975117-91-9

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole

Cat. No. B2582308
CAS RN: 1975117-91-9
M. Wt: 305.64
InChI Key: IETCQCWPIZTKLF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole, commonly known as CNTP, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. CNTP is a pyrazole derivative that is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.

Mechanism of Action

The mechanism of action of CNTP is not fully understood, but it is thought to involve the interaction of CNTP with specific proteins and enzymes in the body. CNTP has been shown to interact with various proteins and enzymes, including cytochrome P450 enzymes and glutathione S-transferases. These interactions can lead to changes in the activity of these enzymes and proteins, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNTP has been shown to have various biochemical and physiological effects, including its potential as an anti-cancer agent. CNTP has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. CNTP has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. CNTP has also been shown to have neuroprotective effects and can protect against various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNTP has various advantages and limitations for laboratory experiments. CNTP has unique properties that make it an ideal candidate for various applications, including its high surface area, unique electronic and optical properties, and high stability. However, CNTP can also be difficult to synthesize and purify, and its properties can vary depending on the synthesis method used. CNTP can also be toxic at high concentrations, and its potential toxicity must be considered when using it in laboratory experiments.

Future Directions

There are various future directions for the study of CNTP, including its potential applications in various fields of research. CNTP has shown promise as an anti-cancer agent, and further studies are needed to determine its potential as a therapeutic agent. CNTP also has potential applications in nanotechnology and materials science, and further studies are needed to explore these applications. Additionally, further studies are needed to determine the mechanism of action of CNTP and its interactions with specific proteins and enzymes in the body.

Synthesis Methods

CNTP is synthesized using a specific method that involves the reaction of 4-methyl-3-(trifluoromethyl)pyrazole with 2-chloro-4-nitrophenylhydrazine in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various methods to obtain pure CNTP. The synthesis method is crucial in determining the purity and properties of CNTP, and various modifications to the method have been proposed to improve the yield and purity of the product.

Scientific Research Applications

CNTP has been studied extensively for its potential applications in various fields of research, including nanotechnology, biotechnology, and materials science. CNTP has unique properties that make it an ideal candidate for various applications, including its high surface area, unique electronic and optical properties, and high stability. CNTP has been used in various applications, including as a catalyst, sensor, and drug delivery agent. CNTP has also been used in various imaging techniques, including fluorescence imaging and electron microscopy.

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETCQCWPIZTKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole

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